molecular formula C11H22N2O9 B12674020 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- CAS No. 119914-26-0

2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)-

Cat. No.: B12674020
CAS No.: 119914-26-0
M. Wt: 326.30 g/mol
InChI Key: HFVCEAJGGKNPCB-UHFFFAOYSA-N
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Description

2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- is a complex organic compound that belongs to the class of imidazolidinones These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- can be achieved through several methods. One common approach involves the direct incorporation of the carbonyl group into 1,2-diamines. This method typically requires the use of carbonylating agents such as phosgene or its derivatives . Another method involves the diamination of olefins, which can be catalyzed by metal catalysts . Additionally, the intramolecular hydroamination of linear urea derivatives and aziridine ring expansion are also viable synthetic routes .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions typically include elevated temperatures and pressures, as well as the use of solvents such as acetonitrile or dichloromethane .

Chemical Reactions Analysis

Types of Reactions: 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and methoxy groups, which can act as reactive sites.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as thionyl chloride .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols .

Properties

CAS No.

119914-26-0

Molecular Formula

C11H22N2O9

Molecular Weight

326.30 g/mol

IUPAC Name

4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)imidazolidin-2-one

InChI

InChI=1S/C11H22N2O9/c1-19-9(20-2)7(16)12-5(14)6(15)13(11(12)18)8(17)10(21-3)22-4/h5-10,14-17H,1-4H3

InChI Key

HFVCEAJGGKNPCB-UHFFFAOYSA-N

Canonical SMILES

COC(C(N1C(C(N(C1=O)C(C(OC)OC)O)O)O)O)OC

Origin of Product

United States

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